molecular formula C19H20ClNO3 B5737588 (2E)-N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE

(2E)-N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE

Cat. No.: B5737588
M. Wt: 345.8 g/mol
InChI Key: SYGUSPBTMPWOHT-UXBLZVDNSA-N
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Description

(2E)-N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE typically involves the reaction of 4-chlorophenylethylamine with 3,4-dimethoxybenzaldehyde under specific conditions to form the corresponding imine. This imine is then subjected to a Wittig reaction to yield the desired acrylamide compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triphenylphosphine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps such as recrystallization or chromatography to achieve high purity levels required for its applications .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the acrylamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2E)-N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in structure but with two chlorine atoms on the aniline ring.

    Bromomethyl methyl ether: Shares some functional group similarities but differs in overall structure.

    2,2’-Bipyridyl: A bidentate ligand used in metal ion chelation .

Uniqueness

(2E)-N-[2-(4-CHLOROPHENYL)ETHYL]-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-23-17-9-5-15(13-18(17)24-2)6-10-19(22)21-12-11-14-3-7-16(20)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,21,22)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGUSPBTMPWOHT-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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